molecular formula C15H17N3O B6067389 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B6067389
M. Wt: 255.31 g/mol
InChI Key: UJYNALZJGXZBID-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl-substituted phenyl group and a pyridinylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with pyridin-3-ylmethylamine. The reaction is carried out under anhydrous conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may interact with biological targets and pathways, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to modulate specific molecular targets can be harnessed for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring. This slight difference can lead to variations in reactivity and biological activity.

    1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea: The position of the pyridinyl group is different, which can affect the compound’s binding affinity and selectivity for molecular targets.

    1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with the pyridinyl group at the 4-position. This variation can influence the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-13-7-3-4-8-14(13)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYNALZJGXZBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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